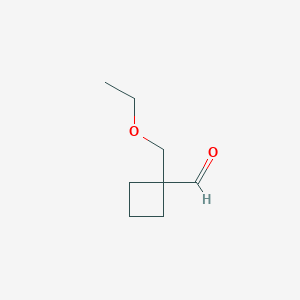
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is characterized by a cyclobutane ring substituted with an ethoxymethyl group and an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(Ethoxymethyl)cyclobutan-1-ol
Substitution: Products depend on the nucleophile used
Scientific Research Applications
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The ethoxymethyl group can also influence the reactivity and stability of the compound by providing steric and electronic effects .
Comparison with Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less sterically hindered and more reactive.
1-(Methoxymethyl)cyclobutane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to different reactivity and properties.
Cyclobutane-1-carboxylic acid: The carboxylic acid derivative of cyclobutane, differing in functional group and reactivity.
Uniqueness: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the ethoxymethyl and aldehyde groups. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical transformations and applications .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(ethoxymethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-10-7-8(6-9)4-3-5-8/h6H,2-5,7H2,1H3 |
InChI Key |
HGCUYVJOMKSUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


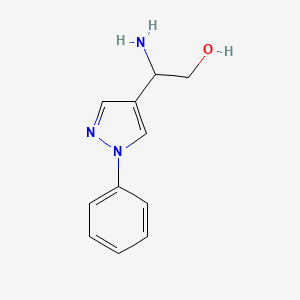
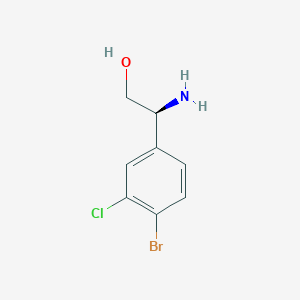
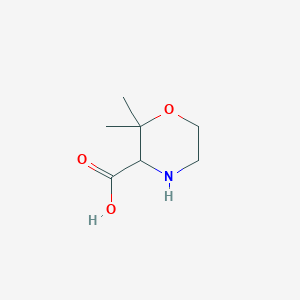
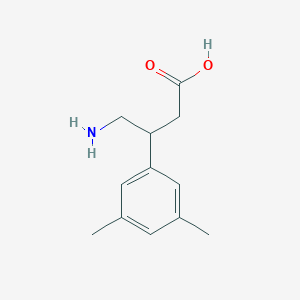
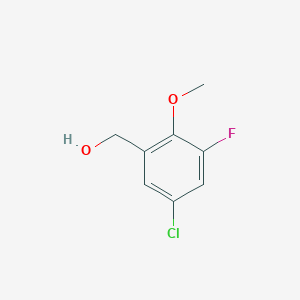
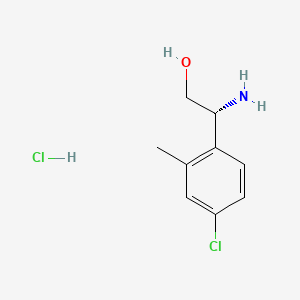
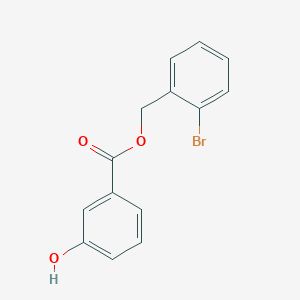
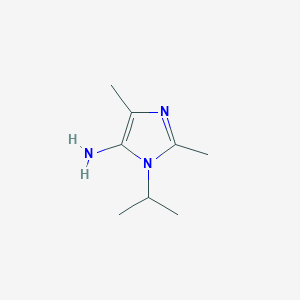

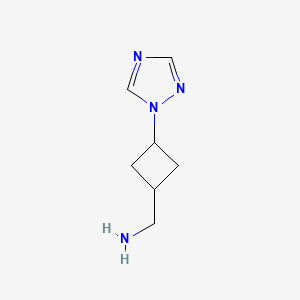
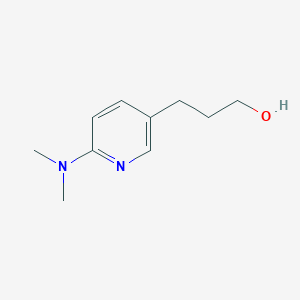
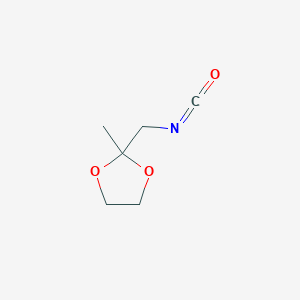
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)
